N-((5-phenylisoxazol-3-yl)methyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(13-7-4-8-19-13)16-10-12-9-14(20-17-12)11-5-2-1-3-6-11/h1-9H,10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJODVPSJVDCON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-phenylisoxazol-3-yl)methyl)furan-2-carboxamide typically involves the following steps:
Formation of 5-phenylisoxazole-3-carboxylate: This intermediate is synthesized by cyclizing a precursor with hydroxylamine hydrochloride in methanol under reflux conditions.
Conversion to 5-phenylisoxazole-3-carbohydrazide: The intermediate is then reacted with hydrazine hydrate in methanol under reflux to yield the carbohydrazide.
Final Coupling: The 5-phenylisoxazole-3-carbohydrazide is coupled with furan-2-carboxylic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((5-phenylisoxazol-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: Both the furan and isoxazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines derived from the isoxazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds with isoxazole and furan moieties exhibit significant antimicrobial properties. For instance, derivatives of isoxazole have been shown to inhibit the growth of Mycobacterium tuberculosis, a critical pathogen responsible for tuberculosis. The incorporation of furan into the structure enhances the bioactivity against resistant strains of bacteria, suggesting that N-((5-phenylisoxazol-3-yl)methyl)furan-2-carboxamide could be a valuable candidate for further development in antimicrobial therapies .
Neuropharmacological Potential
The compound has been evaluated for its potential as a positive allosteric modulator of metabotropic glutamate receptors. These receptors play a crucial role in synaptic plasticity and are implicated in various neurological disorders such as schizophrenia and anxiety. Preliminary results indicate that this compound may enhance receptor activity, thereby providing therapeutic benefits in neurodegenerative diseases .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of compounds like this compound. Research has shown that modifications to the isoxazole and furan rings can significantly influence biological activity. For example, variations in substituents on the phenyl ring have been correlated with changes in potency against specific targets, highlighting the importance of molecular design in drug development .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits potent activity against various cancer cell lines. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways involved in cell survival and growth .
Animal Models
Animal studies have provided insights into the pharmacokinetics and pharmacodynamics of the compound. For instance, oral administration in rodent models resulted in significant behavioral changes consistent with anxiolytic effects, suggesting potential applications in treating anxiety disorders . Additionally, studies using microdialysis techniques have shown that the compound can effectively cross the blood-brain barrier and alter neurotransmitter levels, further supporting its neuropharmacological potential .
Comparative Data Table
Mechanism of Action
The mechanism of action of N-((5-phenylisoxazol-3-yl)methyl)furan-2-carboxamide involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors involved in inflammatory pathways and microbial cell walls.
Pathways Involved: Inhibition of key enzymes in the biosynthesis of bacterial cell walls, leading to antimicrobial effects. Inhibition of inflammatory mediators, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
N-((5-phenylisoxazol-3-yl)methyl)furan-2-carboxamide: shares similarities with other furan and isoxazole derivatives, such as:
Uniqueness
Unique Structural Features: The combination of furan and isoxazole rings in a single molecule provides a unique set of biological activities.
Enhanced Biological Activity: The presence of both rings allows for multiple modes of action, making it more versatile compared to compounds with only one of these rings.
Biological Activity
N-((5-phenylisoxazol-3-yl)methyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anti-cancer and anti-microbial activities, as well as its mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following structure:
This structure includes a furan ring and an isoxazole moiety, which are known for their diverse biological activities.
1. Anti-Cancer Activity
Recent studies have demonstrated that derivatives of furan-2-carboxamide exhibit promising anti-cancer properties. For instance, a study evaluated various synthesized carbamothioyl-furan-2-carboxamide derivatives against several cancer cell lines, including HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer) cells.
Key Findings:
- Compound 4d showed the highest anti-cancer activity, with cell viabilities of 33.29%, 45.09%, and 41.81% against HepG2, Huh-7, and MCF-7, respectively.
- Other compounds exhibited varying degrees of efficacy, with cell viability percentages ranging from 35.01% to 82.81% across different cell lines .
Table 1: Anti-Cancer Activity of Selected Compounds
| Compound | HepG2 Viability (%) | Huh-7 Viability (%) | MCF-7 Viability (%) |
|---|---|---|---|
| 4a | 35.01 | - | - |
| 4b | 37.31 | - | - |
| 4c | 39.22 | - | - |
| 4d | 33.29 | 45.09 | 41.81 |
| 4e | 63.75 | - | - |
| 4f | 82.81 | - | - |
The structure–activity relationship (SAR) indicates that electron-donor substituents on the phenyl ring enhance anti-cancer activity, highlighting the importance of molecular modifications for therapeutic development .
2. Anti-Microbial Activity
The compound also exhibits significant anti-microbial properties. In vitro studies have shown that various derivatives demonstrate potent activity against bacterial strains such as E. coli, S. aureus, and B. cereus.
Key Findings:
- The synthesized compounds displayed minimum inhibitory concentrations (MIC) ranging from 230 to 280 µg/mL against the tested bacterial strains.
- Compounds were compared with standard antibiotics, showing promising results that suggest potential for further development in antimicrobial therapy .
Table 2: Anti-Microbial Activity of Selected Compounds
| Compound | Bacteria | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| 4a | E.coli | 10.5 | 280 |
| 4b | S.aureus | 13 | 265 |
| 4c | B.cereus | 16 | 230 |
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Cell Cycle Inhibition: The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction: It has been suggested that these compounds can trigger apoptotic pathways in malignant cells.
- Inhibition of Bacterial Growth: The mechanism behind the anti-microbial action likely involves disruption of bacterial cell wall synthesis or function.
Case Studies
In a notable case study involving the compound's derivatives, researchers synthesized a series of furan-based compounds and evaluated their pharmacological profiles through various in vitro assays, confirming their potential as lead candidates for drug development targeting both cancer and microbial infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-((5-phenylisoxazol-3-yl)methyl)furan-2-carboxamide, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling (e.g., EDC·HCl) between furan-2-carboxylic acid derivatives and substituted isoxazole amines. For example, coupling 3-furancarboxylic acid with a 5-phenylisoxazole-3-methylamine precursor under inert atmosphere (argon) in chloroform, followed by purification via column chromatography (e.g., toluene/ethyl acetate with acetic acid) can yield the target compound. Reaction optimization may involve adjusting stoichiometry, temperature (room temperature to reflux), and catalyst loading (e.g., DMAP) to improve yields .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Identify characteristic peaks for the furan ring (δ 6.5–7.5 ppm for protons, δ 110–150 ppm for carbons) and isoxazole moiety (δ 8–9 ppm for protons, δ 150–160 ppm for carbons).
- HRMS : Confirm molecular weight (e.g., calculated [M+H]+ = 295.0952 for C16H14N2O3).
- IR : Detect carbonyl stretches (~1650 cm⁻¹) and aromatic C-H bending (~700–800 cm⁻¹).
Cross-reference with literature data for analogous compounds to validate assignments .
Q. What analytical methods are recommended for assessing purity and identifying impurities?
- Methodological Answer : Employ reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and a gradient of acetonitrile/water. Compare retention times against reference standards (e.g., USP Alfuzosin System Suitability Mixture RS, which includes structurally related impurities like N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide). Quantify impurities via peak integration and validate method precision with triplicate runs .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?
- Methodological Answer : Perform molecular docking using software like AutoDock Vina to simulate interactions between the compound and target proteins (e.g., VEGFR-2 or viral polymerases). Parameterize the ligand with Gaussian 09 to calculate partial charges and optimize geometry. Analyze binding affinity (ΔG) and key interactions (hydrogen bonds, π-π stacking) at active sites. Validate predictions with in vitro assays (e.g., enzyme inhibition) .
Q. What strategies resolve contradictions in spectral data arising from synthetic byproducts or isomers?
- Methodological Answer : If NMR signals suggest unexpected peaks (e.g., E/Z isomers from vinyl groups), use NOESY or COSY to confirm spatial proximity of protons. For isoxazole-furan regioisomers, compare experimental HRMS with theoretical masses. If impurities persist, optimize reaction conditions (e.g., lower temperature, inert atmosphere) to suppress side reactions. Re-purify via preparative TLC or recrystallization .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacological properties?
- Methodological Answer : Systematically modify substituents on the phenyl (e.g., electron-withdrawing groups at para positions) or furan rings (e.g., methyl or halogen substitutions). Synthesize analogs (e.g., N-(5-R-benzyl-1,3-thiazol-2-yl)furan-3-carboxamides) and test against biological targets (e.g., antifungal or antiviral assays). Corrogate SAR trends using multivariate analysis (e.g., IC50 vs. logP, polar surface area) .
Q. What crystallographic techniques are suitable for determining the 3D structure of this compound?
- Methodological Answer : Grow single crystals via slow evaporation in a solvent mixture (e.g., chloroform/methanol). Collect X-ray diffraction data using a Bruker D8 Venture diffractometer (Mo Kα radiation). Solve the structure with SHELXT (direct methods) and refine with SHELXL (full-matrix least-squares). Validate with R-factor convergence (<5%) and check for disorder using PLATON .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
